molecular formula C10H11Cl2NOS B177656 (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester CAS No. 10129-41-6

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester

Cat. No.: B177656
CAS No.: 10129-41-6
M. Wt: 264.17 g/mol
InChI Key: DJVACRBOIDNKHR-UHFFFAOYSA-N
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Description

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester is an organochlorine compound with significant applications in various fields, including agriculture and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and isopropyl alcohol under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, to form the desired ester. The process can be summarized as follows:

    Step 1: 3,4-dichloroaniline reacts with carbon disulfide in the presence of a base to form the intermediate thiocarbamate.

    Step 2: The intermediate thiocarbamate is then esterified with isopropyl alcohol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3,4-dichloro-phenyl)-thiocarbamic acid S-isopropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and per

Properties

IUPAC Name

S-propan-2-yl N-(3,4-dichlorophenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NOS/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVACRBOIDNKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-41-6
Record name S-ISOPROPYL N-(3,4-DICHLOROPHENYL)THIOLCARBAMATE
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